
(5-Bromofuran-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromofuran-3-yl)methanol: is an organic compound with the molecular formula C5H5BrO2 It is a derivative of furan, a heterocyclic aromatic compound, where a bromine atom is substituted at the 5-position and a hydroxymethyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Bromination of Furan: The synthesis of (5-Bromofuran-3-yl)methanol typically begins with the bromination of furan. This reaction involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the 5-position of the furan ring.
Hydroxymethylation: The next step involves the introduction of the hydroxymethyl group at the 3-position. This can be achieved through a formylation reaction followed by reduction. For instance, the formylation can be done using a Vilsmeier-Haack reagent, followed by reduction with sodium borohydride (NaBH4) to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (5-Bromofuran-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form (5-Bromofuran-3-yl)methane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can react with sodium azide (NaN3) to form the corresponding azide.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4
Substitution: NaN3, KCN
Major Products Formed:
Oxidation: (5-Bromofuran-3-yl)carboxylic acid
Reduction: (5-Bromofuran-3-yl)methane
Substitution: (5-Azidofuran-3-yl)methanol
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: (5-Bromofuran-3-yl)methanol is used as a building block in organic synthesis for the preparation of more complex molecules.
Ligand Synthesis: It is used in the synthesis of ligands for coordination chemistry.
Biology and Medicine:
Drug Development: The compound is explored for its potential in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Biological Probes: It is used in the development of biological probes for studying enzyme activities and metabolic pathways.
Industry:
Material Science: this compound is used in the synthesis of polymers and materials with specific properties.
Agrochemicals: It is used in the development of agrochemicals for crop protection.
Wirkmechanismus
The mechanism of action of (5-Bromofuran-3-yl)methanol depends on its application. In drug development, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- (3-Bromofuran-2-yl)methanol
- (5-Bromofuran-2-yl)methanol
- (5-Chlorofuran-3-yl)methanol
Comparison:
- (3-Bromofuran-2-yl)methanol: This compound has the bromine atom at the 3-position and the hydroxymethyl group at the 2-position, leading to different reactivity and applications.
- (5-Bromofuran-2-yl)methanol: Similar to (5-Bromofuran-3-yl)methanol but with the hydroxymethyl group at the 2-position, affecting its chemical properties and potential uses.
- (5-Chlorofuran-3-yl)methanol: This compound has a chlorine atom instead of bromine, which can influence its reactivity and interactions in chemical and biological systems.
Uniqueness: this compound is unique due to the specific positioning of the bromine and hydroxymethyl groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C5H5BrO2 |
|---|---|
Molekulargewicht |
177.00 g/mol |
IUPAC-Name |
(5-bromofuran-3-yl)methanol |
InChI |
InChI=1S/C5H5BrO2/c6-5-1-4(2-7)3-8-5/h1,3,7H,2H2 |
InChI-Schlüssel |
FZOKYEPVLCMZEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC=C1CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


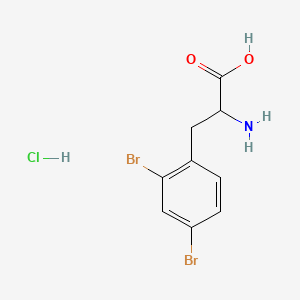
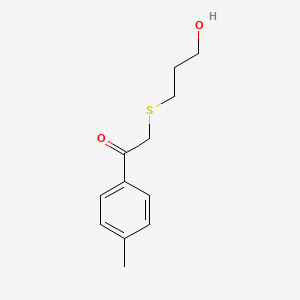
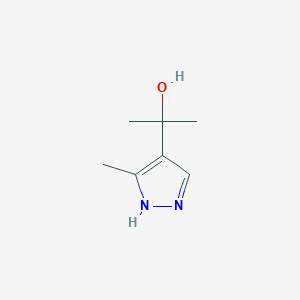
![(3Z)-3-[(4-hydroxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13641737.png)
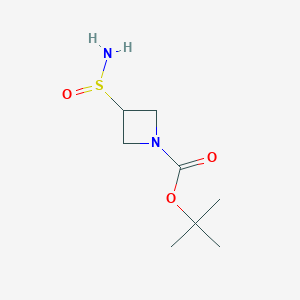
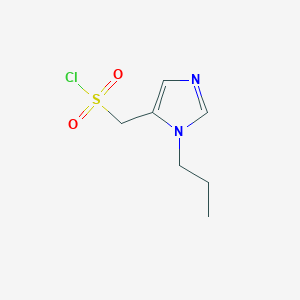

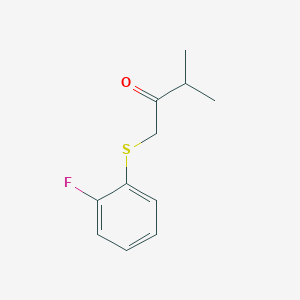
![{2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine](/img/structure/B13641755.png)
![5'-Fluorospiro[cyclopentane-1,3'-indoline]](/img/structure/B13641766.png)
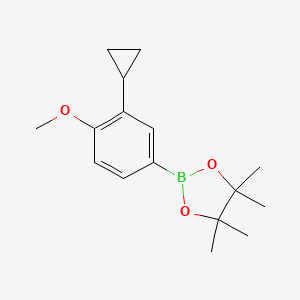
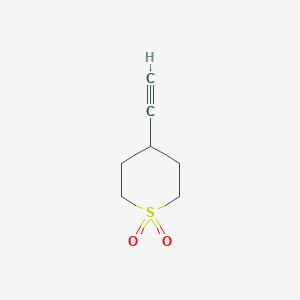
![2-(4-Fluorophenyl)-3-(pyridin-4-yl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13641793.png)

